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molecular formula C22H17NO3 B8366463 2-(4Benzyloxybenzyl)-isoindol-1,3-dione

2-(4Benzyloxybenzyl)-isoindol-1,3-dione

Cat. No. B8366463
M. Wt: 343.4 g/mol
InChI Key: IBSSTMVBJBIIPM-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

Next, to a solution of the resulting 2-(4benzyloxybenzyl)-isoindol-1,3-dione (37 g, 0.107 mol) in ethanol (1 L) was added hydrazine monohydrate (8.04 g, 0.161 mol), and the solution was stirred for 8 hours under reflux. The reaction solution was allowed to room temperature, then, water was added, and ethanol was evaporated in vacuo. Ethyl acetate and water were added to the residue for partitioning, the organic layer was washed with water, an aqueous solution of 2N sodium hydroxide and water, in this order, and dried over anhydrous magnesium sulfate. The solvent was evaporated, the residue was purified by NH silica gel column chromatography (hexane:ethyl acetate=2:1; hereinafter, the NH silica gel used was manufactured by Fuji Silysia), and the title compound (15 g, 64%) was obtained as a white solid.
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
8.04 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:26]=[CH:25][C:12]([CH2:13][N:14]2C(=O)C3C(=CC=CC=3)C2=O)=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.NN.O>C(O)C>[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:13][NH2:14])=[CH:25][CH:26]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
37 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(CN2C(C3=CC=CC=C3C2=O)=O)C=C1
Name
Quantity
8.04 g
Type
reactant
Smiles
O.NN
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
was allowed to room temperature
CUSTOM
Type
CUSTOM
Details
ethanol was evaporated in vacuo
ADDITION
Type
ADDITION
Details
Ethyl acetate and water were added to the residue
CUSTOM
Type
CUSTOM
Details
for partitioning
WASH
Type
WASH
Details
the organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous solution of 2N sodium hydroxide and water, in this order, and dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by NH silica gel column chromatography (hexane
CUSTOM
Type
CUSTOM
Details
was obtained as a white solid

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=CC=C(CN)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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